3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate, also known as URB937 [], is a synthetic compound belonging to the class of O-aryl carbamates []. It is a potent and peripherally restricted inhibitor of the enzyme fatty acid amide hydrolase (FAAH) [, , ]. URB937 has been extensively studied in preclinical models for its potential to modulate endocannabinoid signaling, particularly in the context of pain and inflammation [, , ].
The synthesis of URB937 involves several key steps starting from 4-benzyloxyphenol, which is an inexpensive and readily available precursor. The synthetic route includes the formation of a carbamate derivative, which is crucial for the compound's activity as a fatty acid amide hydrolase inhibitor. The detailed synthetic methodology emphasizes the importance of optimizing reaction conditions to enhance yield and purity .
Technical details regarding its synthesis include:
URB937 has a specific molecular structure that contributes to its biological activity. The chemical formula for URB937 is , with a molecular weight of approximately 328.4 g/mol.
URB937 primarily acts through the inhibition of fatty acid amide hydrolase, leading to increased levels of endocannabinoids.
The mechanism by which URB937 exerts its effects involves:
URB937 has significant potential applications in scientific research and therapeutic interventions:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4